Cas no 56269-48-8 (Benzenamine, N-ethyl-N-methyl-4-nitro-)

Benzenamine, N-ethyl-N-methyl-4-nitro-, is a nitro-substituted aromatic amine derivative with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring both ethyl and methyl substituents on the nitrogen atom, along with a nitro group at the para position, provides distinct reactivity for use in intermediates, dyes, and functional materials. The compound’s electron-withdrawing nitro group enhances its utility in electrophilic substitution reactions, while the alkylated amine moiety contributes to solubility and stability in various solvents. This makes it a valuable precursor for further chemical modifications, particularly in the development of advanced materials and fine chemicals. Proper handling is required due to potential reactivity and toxicity.
Benzenamine, N-ethyl-N-methyl-4-nitro- structure
56269-48-8 structure
Product Name:Benzenamine, N-ethyl-N-methyl-4-nitro-
CAS No:56269-48-8
MF:C9H12N2O2
MW:180.203782081604
CID:349361
PubChem ID:596690
Update Time:2025-06-09

Benzenamine, N-ethyl-N-methyl-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-ethyl-N-methyl-4-nitro-
    • N-ethyl-N-methyl-4-nitroaniline
    • Benzenamine,N-ethyl-N-methyl-4-nitro
    • N-Aethyl-N-methyl-4-nitro-anilin
    • N-ethyl-N-methyl-4-nitro-aniline
    • N-ethyl-N-methyl-4-nitrobenzenamine
    • N-Ethyl-N-methyl-4-nitrobenzeneamine
    • N-Ethyl-N-methyl-p-nitranilin
    • IOGXWDULLFRVFZ-UHFFFAOYSA-N
    • N-Ethyl-N-methyl-4-nitroaniline #
    • 56269-48-8
    • SCHEMBL5674584
    • F14259
    • DTXSID10344407
    • 4-Nitro-N-methyl-N-ethylaniline
    • Inchi: 1S/C9H12N2O2/c1-3-10(2)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3
    • InChI Key: IOGXWDULLFRVFZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)N(C)CC)=O

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • PSA: 49.06000
  • LogP: 2.57410

Benzenamine, N-ethyl-N-methyl-4-nitro- Pricemore >>

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Benzenamine, N-ethyl-N-methyl-4-nitro- Production Method

Additional information on Benzenamine, N-ethyl-N-methyl-4-nitro-

Comprehensive Analysis of Benzenamine, N-ethyl-N-methyl-4-nitro- (CAS No. 56269-48-8)

Benzenamine, N-ethyl-N-methyl-4-nitro- (CAS No. 56269-48-8) is a nitro-substituted aromatic amine compound with significant applications in organic synthesis and industrial processes. This compound, often referred to as N-ethyl-N-methyl-4-nitroaniline, is characterized by its unique molecular structure, featuring an ethyl group, a methyl group, and a nitro group attached to a benzene ring. Its chemical properties make it a valuable intermediate in the production of dyes, pigments, and other specialty chemicals.

The growing interest in N-ethyl-N-methyl-4-nitroaniline is driven by its role in advanced material science and pharmaceutical research. Researchers are exploring its potential as a building block for photoactive materials and organic electronics, which are critical for developing next-generation solar cells and OLED displays. Additionally, its derivatives are being investigated for their biological activity, particularly in the context of antimicrobial and anti-inflammatory agents, aligning with the current focus on sustainable and eco-friendly chemical solutions.

One of the most frequently asked questions about CAS No. 56269-48-8 revolves around its synthesis and purification methods. The compound is typically synthesized through nitration reactions of N-ethyl-N-methylaniline, followed by careful purification to ensure high purity. Industrial-scale production often involves optimizing reaction conditions to minimize by-products and improve yield, a topic of great interest to chemists and engineers working in fine chemical manufacturing.

From an environmental perspective, the handling and disposal of Benzenamine, N-ethyl-N-methyl-4-nitro- require adherence to stringent safety protocols. While the compound itself is not classified as hazardous under standard regulations, its nitro group necessitates careful management to prevent potential environmental contamination. This aligns with the broader industry trend toward green chemistry and sustainable practices, which emphasize reducing waste and improving energy efficiency in chemical processes.

In the context of market demand, 56269-48-8 has seen steady growth due to its applications in high-performance dyes and coatings. The textile and automotive industries, in particular, rely on nitroaromatic compounds like this for their vibrant colorfastness and durability. Recent advancements in nanotechnology have further expanded its utility, with researchers incorporating it into nanocomposites for enhanced material properties.

Another area of interest is the spectroscopic characterization of N-ethyl-N-methyl-4-nitroaniline. Techniques such as NMR, IR, and mass spectrometry are commonly employed to analyze its molecular structure and purity. These methods are essential for quality control in industrial settings and are frequently discussed in academic literature, making them a hot topic among analytical chemists and material scientists.

Looking ahead, the future of CAS No. 56269-48-8 appears promising, with ongoing research exploring its potential in catalysis and drug delivery systems. As industries continue to prioritize innovation and sustainability, this compound is likely to play a pivotal role in the development of new technologies and applications. Its versatility and unique chemical properties ensure its relevance in both academic and industrial contexts for years to come.

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